molecular formula C17H15NOS2 B14449877 3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one CAS No. 74360-67-1

3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one

Katalognummer: B14449877
CAS-Nummer: 74360-67-1
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: ZMGAMGZEYALFEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a bis(methylsulfanyl)methylidene group attached to a phenylindolizinone core. Its molecular formula is C16H15NOS2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1-phenylindolizin-2-one with bis(methylsulfanyl)methylidene reagents. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with specific molecular targets and pathways. The bis(methylsulfanyl)methylidene group can interact with biological macromolecules, leading to various biochemical effects. The compound may inhibit certain enzymes or receptors, thereby modulating cellular processes and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to its specific indolizinone core, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

74360-67-1

Molekularformel

C17H15NOS2

Molekulargewicht

313.4 g/mol

IUPAC-Name

3-[bis(methylsulfanyl)methylidene]-1-phenylindolizin-2-one

InChI

InChI=1S/C17H15NOS2/c1-20-17(21-2)15-16(19)14(12-8-4-3-5-9-12)13-10-6-7-11-18(13)15/h3-11H,1-2H3

InChI-Schlüssel

ZMGAMGZEYALFEJ-UHFFFAOYSA-N

Kanonische SMILES

CSC(=C1C(=O)C(=C2N1C=CC=C2)C3=CC=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.